molecular formula C12H19NO4 B1491492 (E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098155-35-0

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491492
CAS No.: 2098155-35-0
M. Wt: 241.28 g/mol
InChI Key: WEIKNQMHXPDNCL-ONEGZZNKSA-N
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Description

(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Biological Activity

Two N-maleanilinic acid derivatives, closely related to the chemical structure of interest, were synthesized and investigated for their structural properties using spectroscopic methods and theoretical calculations. These compounds showed significant cytotoxicity against carcinoma cells, highlighting their potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Neuroprotective Agents

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, structurally similar to the molecule , were identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds have the potential to serve as neuroprotective agents by preventing the synthesis of neurotoxic quinolinic acid (Drysdale et al., 2000).

Complex Formation and Luminescence

Complexes of cerium, thorium, and uranyl with a structurally related compound exhibited unique luminescence properties, suggesting applications in materials science for sensing or imaging purposes (Liu, Duan, & Zeng, 2009).

Luminescent Molecular Crystals

A related organic compound was used as a building block for the synthesis of organic molecular crystals with highly stable photoluminescence, indicating potential applications in optoelectronic devices (Zhestkij et al., 2021).

Properties

IUPAC Name

(E)-4-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(9-17-2)5-7-13(8-6-12)10(14)3-4-11(15)16/h3-4H,5-9H2,1-2H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIKNQMHXPDNCL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=CC(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C(=O)/C=C/C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
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